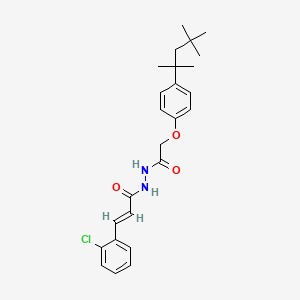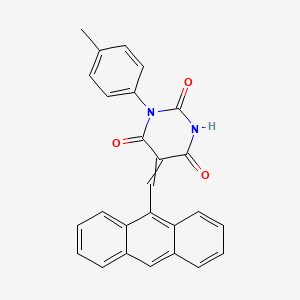![molecular formula C24H24N4O2 B11696337 4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11696337.png)
4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butil-N-[2-(4-metoxifenil)-2H-benzotriazol-5-il]benzamida es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y aplicaciones potenciales en diversos campos. Este compuesto presenta un núcleo de benzamida sustituido con grupos tert-butil, metoxifenil y benzotriazolil, que contribuyen a su comportamiento químico y reactividad distintivos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-tert-butil-N-[2-(4-metoxifenil)-2H-benzotriazol-5-il]benzamida normalmente implica reacciones orgánicas de varios pasos. Un enfoque común incluye los siguientes pasos:
Formación del Intermediario de Benzotriazol: El paso inicial implica la síntesis del intermediario de benzotriazol mediante la reacción de o-fenilendiamina con ácido nitroso.
Reacción de Sustitución: El intermediario de benzotriazol se somete a una reacción de sustitución con 4-metoxifenilamina para formar el derivado benzotriazolil deseado.
Reacción de Amida: El paso final implica la amidación del derivado benzotriazolil con cloruro de 4-tert-butilbenzoílo en condiciones básicas para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, detección de alto rendimiento para las condiciones de reacción y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-tert-butil-N-[2-(4-metoxifenil)-2H-benzotriazol-5-il]benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar los derivados de quinona correspondientes.
Reducción: El grupo nitro (si está presente) se puede reducir a una amina.
Sustitución: El anillo de benzotriazol puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Agentes reductores como borohidruro de sodio (NaBH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Productos Principales
Oxidación: Derivados de quinona.
Reducción: Aminas.
Sustitución: Diversos derivados de benzotriazol sustituidos.
Aplicaciones Científicas De Investigación
4-tert-butil-N-[2-(4-metoxifenil)-2H-benzotriazol-5-il]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Investigado por su potencial como molécula bioactiva en el descubrimiento de fármacos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 4-tert-butil-N-[2-(4-metoxifenil)-2H-benzotriazol-5-il]benzamida implica su interacción con objetivos moleculares específicos y vías:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, modulando su actividad.
Vías: Puede influir en diversas vías bioquímicas, incluidas las implicadas en la señalización celular, la apoptosis y la inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-tert-butil-N-(4-metoxifenil)benzamida
- 4-tert-butil-N-(2-metoxifenil)benzamida
- 4-tert-butil-N-(4-metilfenil)benzamida
Singularidad
4-tert-butil-N-[2-(4-metoxifenil)-2H-benzotriazol-5-il]benzamida destaca por la presencia del grupo benzotriazolil, que imparte propiedades electrónicas y estéricas únicas. Esto lo hace más versátil en reacciones químicas y potencialmente más eficaz en sus aplicaciones en comparación con sus análogos.
Propiedades
Fórmula molecular |
C24H24N4O2 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C24H24N4O2/c1-24(2,3)17-7-5-16(6-8-17)23(29)25-18-9-14-21-22(15-18)27-28(26-21)19-10-12-20(30-4)13-11-19/h5-15H,1-4H3,(H,25,29) |
Clave InChI |
OAWOJBWJYMRAST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide](/img/structure/B11696271.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696285.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11696295.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696303.png)
![N'(3),N'(5)-Bis[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2,6-dimethyl-3,5-pyridinedicarbohydrazide](/img/structure/B11696306.png)



![4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11696316.png)
![(3Z)-N-acetyl-3-[(2-methoxyphenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11696317.png)
![(2E,5Z)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696319.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696320.png)

